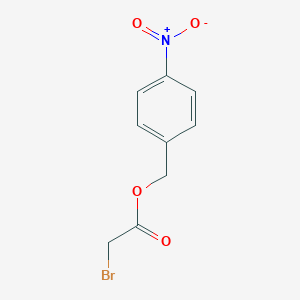

4-Nitrobenzyl bromoacetate

Description

4-Nitrobenzyl bromoacetate (CAS 16869-24-2) is a bromoester derivative with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol. It is synthesized via alkylation-coupling reactions between 4-nitrobenzyl alcohol and bromoacetyl bromide, achieving yields of up to 92% under optimized conditions . Structurally, the acetate group is planar, forming a dihedral angle of 73.24° with the aromatic ring, as confirmed by single-crystal X-ray diffraction . This compound is critical in synthesizing Gd(III)-based MRI contrast agents, where it acts as a linker in nitroreductase-sensitive probes . Its safety data sheet (MSDS) highlights precautions for handling, including avoiding inhalation and skin contact .

Propriétés

IUPAC Name |

(4-nitrophenyl)methyl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c10-5-9(12)15-6-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHFTAKIDKDGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426732 | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16869-24-2 | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Nitrobenzyl bromoacetate involves the reaction of 4-nitrobenzyl alcohol with bromoacetyl bromide. The reaction is typically carried out in the presence of a base such as collidine in dichloromethane at 0°C to room temperature. The reaction proceeds as follows:

- Dissolve 4-nitrobenzyl alcohol (3.06 g, 20 mmol) and collidine (2.9 mL, 22 mmol) in dichloromethane (100 mL).

- Add bromoacetyl bromide (1.81 mL, 20 mmol) to the solution at 0°C.

- Allow the reaction to proceed for 24 hours at room temperature.

- Evaporate the solvent under reduced pressure and add diethyl ether to the residue.

- Filter the precipitated crystals and purify the residue by silica gel column chromatography using hexane/ethyl acetate as the eluent to obtain this compound with an 86% yield .

Industrial Production Methods

Industrial production methods for this compound typically involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrobenzyl bromoacetate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoacetate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dichloromethane.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Major Products

Nucleophilic Substitution: Formation of esters, amides, and thioesters.

Reduction: Formation of 4-aminobenzyl bromoacetate.

Oxidation: Formation of nitroso derivatives or other oxidized products.

Applications De Recherche Scientifique

4-Nitrobenzyl bromoacetate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various esters and derivatives.

Biology: Employed in the modification of biomolecules such as proteins and nucleic acids for labeling and detection purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-Nitrobenzyl bromoacetate involves its reactivity towards nucleophiles due to the presence of the bromoacetate group. The nitro group also plays a role in modulating the reactivity of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used in the reaction.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Nitrophenyl Bromoacetate (CAS 19199-82-7)

- Structure : Substitutes benzyl with a phenyl group.

- Properties: Yellow crystalline solid; soluble in water and ethanol .

- Applications : Used in organic synthesis (amines, esters, amides), protein molecular weight determination, and enzyme inhibition studies .

- Price : $153.00 for 10 g .

4-Nitrobenzyl 2-Chloroacetate

- Synthesis: Enzymatic method using lipase Novozym 435, yielding 76.7% under optimized conditions (50°C, 10 h) .

- Reactivity : Chloroacetate is less reactive than bromoacetate in nucleophilic substitutions but offers cost and enzymatic synthesis advantages .

Ethyl Bromoacetate

Sterol-Based Bromoacetates

Examples include ergosteryl 3β-bromoacetate and cholesteryl 3β-bromoacetate :

- Synthesis : React sterols with bromoacetyl bromide, followed by quaternization with amines (e.g., N,N-dimethyl-N-dodecylamine) .

- Applications : Predicted pharmacological activities (e.g., antiviral, hypolipidemic) via PASS software, with PA > 0.7 indicating high likelihood of activity .

- Differentiation : Bulky sterol backbones enhance membrane interaction, unlike the small aromatic nitrobenzyl group in 4-nitrobenzyl bromoacetate .

Comparative Data Table

Key Research Findings

MRI Probes : this compound enables the synthesis of Gd-DOTA-PNB complexes, which enhance T1 relaxivity in nitroreductase-rich environments (e.g., hypoxic tumors) .

Enzymatic vs. Chemical Synthesis : Chloroacetate derivatives achieve lower yields enzymatically (76.7% ) compared to chemical synthesis of bromoacetate (92% ).

Safety Profiles : Bromoacetates require stringent handling due to toxicity, whereas sterol derivatives prioritize biocompatibility for drug development .

Activité Biologique

4-Nitrobenzyl bromoacetate (4-NPBA) is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its chemical properties, mechanisms of action, and significant research findings regarding its biological activity.

- Molecular Formula : C₈H₆BrNO₄

- Molecular Weight : 260.04 g/mol

- Appearance : Pale yellow crystalline powder

- Solubility : Soluble in water and ethanol

4-NPBA is synthesized through the reaction of 4-nitrophenol with bromoacetyl bromide, typically in the presence of a base like pyridine. This compound's structure features a nitro group para to the phenyl ring and a bromoacetate functional group, which enhances its reactivity and utility in various chemical reactions, particularly nucleophilic substitutions and hydrolysis reactions.

The biological activity of 4-NPBA is primarily attributed to its ability to act as a substrate for various enzymes, where it undergoes hydrolysis to release 4-nitrophenol and bromoacetic acid. This mechanism allows it to function as both a reagent in organic synthesis and a tool for studying enzyme kinetics and inhibition .

Key Reactions:

- Nucleophilic Substitution : The bromoacetate group reacts with nucleophiles such as amines or thiols, forming N-substituted amides or esters.

- Hydrolysis : Under acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-nitrophenol and bromoacetic acid.

Enzyme Inhibition Studies

4-NPBA has been extensively studied for its role as an enzyme inhibitor. It acts as a competitive inhibitor for specific enzymes, competing with natural substrates at the active site. This property has been utilized in various biochemical assays to understand enzyme mechanisms and develop potential therapeutic agents .

Table 1: Summary of Enzyme Interactions with 4-NPBA

| Enzyme Type | Interaction Type | Biological Implication |

|---|---|---|

| Serine Exopeptidase | Competitive Inhibitor | Modulates insulin secretion via DPP-4 inhibition |

| Phosphatase | Competitive Inhibitor | Affects signaling pathways by inhibiting TP1B |

Medicinal Chemistry

Research indicates that derivatives of 4-NPBA exhibit promising biological activities relevant to drug development. Its derivatives have been explored for potential applications as enzyme inhibitors, particularly in the context of diabetes management and cancer therapy .

Case Studies

-

Kinetic Studies on Hydrolysis :

A study investigated the kinetics of hydrolysis of 4-NPBA under varying pH conditions. It was found that the rate of hydrolysis significantly increased in alkaline conditions, providing insights into optimizing reaction conditions for enzymatic studies . -

Inhibition of Glycosyl Transferases :

Research demonstrated that certain derivatives of 4-NPBA could inhibit glycosyl transferases, which are crucial in carbohydrate metabolism. This inhibition was linked to potential therapeutic strategies for managing metabolic disorders . -

Anticancer Activity :

In vitro studies showed that compounds derived from 4-NPBA displayed cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer). The mechanism was attributed to the induction of apoptosis through modulation of cellular signaling pathways .

Q & A

Q. What are the optimal conditions for synthesizing 4-nitrobenzyl bromoacetate, and how can purity be maximized?

The synthesis of this compound typically involves esterification between bromoacetic acid derivatives and 4-nitrobenzyl alcohol under controlled conditions. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) are commonly used to drive esterification.

- Temperature control : Reactions are often conducted at 50–60°C to balance reactivity and byproduct formation .

- Purification : Recrystallization from non-polar solvents (e.g., hexane) yields crystals with a melting point of 48–50°C, confirming purity .

- Storage : Store in airtight containers under inert gas to prevent hydrolysis or oxidation .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography : Provides definitive structural confirmation, as demonstrated by single-crystal studies showing bond lengths (C–Br: 1.93 Å) and molecular packing .

- NMR spectroscopy : Key signals include the nitrobenzyl aromatic protons (δ 8.2–8.4 ppm) and the methylene group adjacent to the ester (δ 4.6–4.8 ppm) .

- Mass spectrometry : The molecular ion peak ([M+H]⁺) at m/z 274 confirms the molecular formula (C₉H₈BrNO₄) .

- IR spectroscopy : Stretching frequencies for the nitro group (~1520 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) validate functional groups .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks; the compound’s vapor pressure (unreported) suggests moderate volatility .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste under local regulations .

- Toxicity : Acute oral LD₅₀ (rat) is >2000 mg/kg, but prolonged exposure may cause respiratory or dermal irritation .

Advanced Research Questions

Q. How does the bromoacetate group influence reaction pathways in nucleophilic substitutions?

The electron-withdrawing nitro group on the benzyl ring activates the bromoacetate moiety for nucleophilic attack. For example:

- Alkylation reactions : In studies with calixarenes, the bromoacetate group facilitates regioselective substitution at phenolic oxygen sites, forming stable esters .

- Competing pathways : Reactions with ethyl bromoacetate under basic conditions may yield unexpected byproducts (e.g., elimination products) due to β-hydride shifts, requiring TLC or HPLC monitoring .

- Mechanistic insights : Density functional theory (DFT) studies suggest that proton-coupled electron transfer (PCET) governs reduction pathways in aqueous media, with bromoacetates showing higher reactivity than chloro analogs .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Case study : Discrepancies in NMR splitting patterns may arise from rotameric equilibria of the ester group. Variable-temperature NMR (e.g., at −40°C) can freeze conformers and clarify splitting .

- X-ray validation : When IR or NMR data conflict, single-crystal X-ray analysis provides unambiguous resolution. For example, crystallographic data confirmed the ester carbonyl geometry in this compound despite ambiguous IR peaks .

Q. What computational tools are effective for predicting the reactivity of this compound in silico?

- DFT modeling : Gaussian or ORCA software can simulate transition states for nucleophilic substitutions, predicting regioselectivity based on frontier molecular orbitals (e.g., LUMO localization on the bromine atom) .

- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

- Docking studies : For biochemical applications, AutoDock Vina can model interactions between this compound and enzyme active sites (e.g., acetylcholinesterase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.